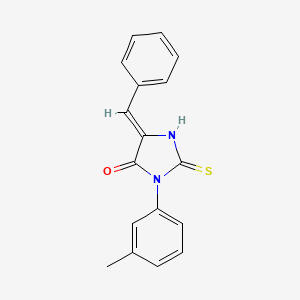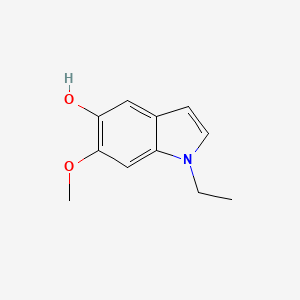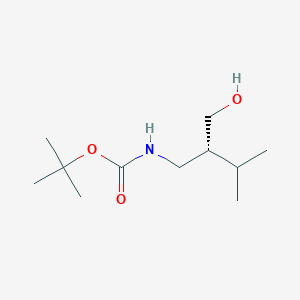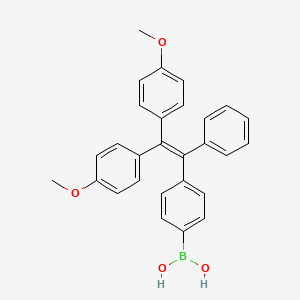
Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reduction of 4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester in the presence of a hydrogenating catalyst. The produced ester is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency .
化学反応の分析
Types of Reactions
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
作用機序
The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
類似化合物との比較
Similar Compounds
ε-Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action.
Aminomethylbenzoic acid: Used in similar applications but with different chemical properties.
Uniqueness
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and high efficacy in inhibiting fibrinolysis. Its ability to bind effectively to plasminogen and prevent excessive bleeding makes it a preferred choice in medical applications .
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1 |
InChIキー |
PPSTUJSAOIAVHT-PUFYQOQHSA-N |
異性体SMILES |
C[C@H](C1CCC(CC1)C(=O)O)N.Cl |
正規SMILES |
CC(C1CCC(CC1)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
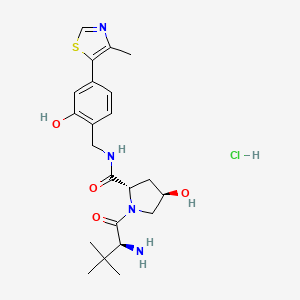
![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)

![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)

